1-(5-Bromo-2-fluoro-phenyl)-butan-1-ol
Description
1-(5-Bromo-2-fluoro-phenyl)-butan-1-ol is a halogenated aromatic alcohol with the molecular formula C₁₀H₁₂BrFO and a molecular weight of 247.11 g/mol. The compound features a butanol chain attached to a phenyl ring substituted with bromine at the para-position (C5) and fluorine at the ortho-position (C2). This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in pharmaceutical intermediates or organic synthesis.
Properties
Molecular Formula |
C10H12BrFO |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H12BrFO/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10,13H,2-3H2,1H3 |
InChI Key |
UVAGGEUONBIJCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)Br)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Chain-Length Variants: 1-(5-Bromo-2-fluorophenyl)propan-1-ol
- Molecular Formula : C₉H₁₀BrFO
- CAS : 1197943-64-8
- Key Differences: The shorter propanol chain (vs. Regulatory information is incomplete, highlighting a gap in hazard classification compared to butanol derivatives.
Functional Group Analog: 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
- Molecular Formula : C₈H₃BrF₄O
- CAS : 617706-15-7
- Key Differences :
- Replacement of the hydroxyl group (-OH) with a trifluoromethyl ketone (-COCF₃) eliminates hydrogen-bonding capacity, reducing solubility in polar solvents.
- The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic addition reactions compared to the alcohol .
- Higher molecular weight (271.01 g/mol) due to additional fluorine atoms.
Positional Isomer: 1-(2-Bromo-6-fluorophenyl)butan-1-ol
- Molecular Formula : C₁₀H₁₂BrFO
- CAS : 1602786-26-4
- Key Differences :
Structural Isomerism in Alcohols: Butan-1-ol vs. Butan-2-ol
- Butan-1-ol : Primary alcohol with the -OH group at the terminal carbon.
- Butan-2-ol : Secondary alcohol with the -OH group at the second carbon.
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Substituent Positions |
|---|---|---|---|---|---|
| 1-(5-Bromo-2-fluoro-phenyl)-butan-1-ol | Not provided | C₁₀H₁₂BrFO | 247.11 | Primary alcohol | Br (C5), F (C2) |
| 1-(5-Bromo-2-fluorophenyl)propan-1-ol | 1197943-64-8 | C₉H₁₀BrFO | 233.08 | Primary alcohol | Br (C5), F (C2) |
| 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | 617706-15-7 | C₈H₃BrF₄O | 271.01 | Ketone | Br (C5), F (C2) |
| 1-(2-Bromo-6-fluorophenyl)butan-1-ol | 1602786-26-4 | C₁₀H₁₂BrFO | 247.11 | Primary alcohol | Br (C2), F (C6) |
Research Findings and Implications
- Reactivity : The target compound’s primary alcohol group suggests utility in esterification or oxidation reactions, whereas its ketone analog () is more suited for nucleophilic additions.
- Regulatory Gaps: Propanol and butanol derivatives lack comprehensive safety profiles, necessitating further toxicological studies .
- Synthetic Applications : Positional isomerism (e.g., ) could influence regioselectivity in cross-coupling reactions due to varying electronic effects on the phenyl ring.
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